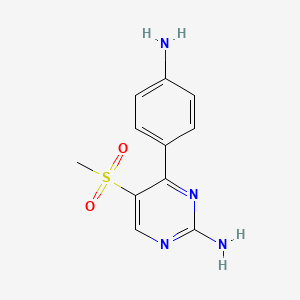![molecular formula C14H13F2N3O2 B11782830 2-(3,5-Difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11782830.png)
2-(3,5-Difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(3,5-difluorofenil)-6-etil-2,3-dihidro-1H-imidazo[1,2-b]pirazol-7-carboxílico es un compuesto heterocíclico que presenta una combinación única de moieties de fenilo fluorado e imidazo[1,2-b]pirazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-(3,5-difluorofenil)-6-etil-2,3-dihidro-1H-imidazo[1,2-b]pirazol-7-carboxílico típicamente involucra la ciclización de precursores apropiados bajo condiciones controladas. Un método común involucra la reacción de 3,5-difluoroanilina con acetoacetato de etilo para formar un intermedio, que luego se somete a ciclización con hidrato de hidrazina para producir el núcleo imidazo[1,2-b]pirazol deseado . Las condiciones de reacción a menudo incluyen el uso de catalizadores ácidos o básicos para facilitar el proceso de ciclización.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, la purificación del producto final se puede lograr mediante técnicas de cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-(3,5-difluorofenil)-6-etil-2,3-dihidro-1H-imidazo[1,2-b]pirazol-7-carboxílico puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Los átomos de flúor en el anillo de fenilo se pueden sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
El ácido 2-(3,5-difluorofenil)-6-etil-2,3-dihidro-1H-imidazo[1,2-b]pirazol-7-carboxílico tiene varias aplicaciones de investigación científica:
Química Medicinal: Se explora su potencial como un farmacóforo en el diseño de fármacos, particularmente por sus propiedades antiinflamatorias y anticancerígenas.
Ciencia de Materiales: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios Biológicos: Se utiliza en estudios para comprender su interacción con objetivos biológicos, como enzimas o receptores.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(3,5-difluorofenil)-6-etil-2,3-dihidro-1H-imidazo[1,2-b]pirazol-7-carboxílico involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad de ciertas quinasas, lo que lleva a la supresión de la proliferación celular en las células cancerosas . Los átomos de flúor mejoran la afinidad de unión y la selectividad del compuesto hacia sus objetivos.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-(3,5-difluorofenil)-1H-imidazo[1,2-b]pirazol-7-carboxílico
- Ácido 6-etil-2-(3,5-difluorofenil)-1H-imidazo[1,2-b]pirazol-7-carboxílico
Singularidad
El ácido 2-(3,5-difluorofenil)-6-etil-2,3-dihidro-1H-imidazo[1,2-b]pirazol-7-carboxílico es único debido a la presencia de ambos grupos fenilo fluorados y etilo, que contribuyen a sus distintas propiedades químicas y biológicas. La combinación de estos grupos funcionales aumenta su potencial como un compuesto versátil en diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H13F2N3O2 |
|---|---|
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
2-(3,5-difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C14H13F2N3O2/c1-2-10-12(14(20)21)13-17-11(6-19(13)18-10)7-3-8(15)5-9(16)4-7/h3-5,11,17H,2,6H2,1H3,(H,20,21) |
Clave InChI |
FAAQIOISELPIIZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN2CC(NC2=C1C(=O)O)C3=CC(=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Chloro-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11782801.png)







